molecular formula C8H5BrCl2N2 B3028324 6-Bromo-3,5-dichloro-1-methyl-1H-indazole CAS No. 1860028-28-9

6-Bromo-3,5-dichloro-1-methyl-1H-indazole

Cat. No. B3028324
CAS RN: 1860028-28-9
M. Wt: 279.95
InChI Key: FUOIRZVLSBPWJV-UHFFFAOYSA-N
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Description

6-Bromo-3,5-dichloro-1-methyl-1H-indazole is a derivative of the indazole compound, which is a heterocyclic structure containing a benzene ring fused with a pyrazole ring. The compound is characterized by the presence of bromine and chlorine substituents as well as a methyl group attached to the indazole core. Although the provided papers do not directly discuss 6-Bromo-3,5-dichloro-1-methyl-1H-indazole, they do provide insights into similar brominated indazole derivatives and their chemical properties and synthesis methods, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated indazole derivatives can involve various routes, including the 1,3-dipolar cycloaddition reactions. For instance, the synthesis of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was achieved by reacting 3-phenylsydnone with p-toluquinone, followed by bromination of the resulting product . This method could potentially be adapted for the synthesis of 6-Bromo-3,5-dichloro-1-methyl-1H-indazole by choosing appropriate starting materials and reaction conditions that introduce the chlorine substituents at the desired positions.

Molecular Structure Analysis

The molecular structure of brominated indazole derivatives is often confirmed using single-crystal X-ray diffraction. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined to be monoclinic with specific unit cell dimensions . This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

Brominated indazole derivatives can undergo various chemical reactions, including further halogenation, substitution, and lithiation. The presence of bromine atoms makes these compounds suitable for reactions such as bromine → lithium exchange, as seen in the synthesis of 1,2,3-triazoles . These reactions are typically carried out under controlled conditions using reagents like butyllithium, followed by quenching with different electrophiles to yield a variety of substituted products. Similar reactions could be expected for 6-Bromo-3,5-dichloro-1-methyl-1H-indazole, with the potential for further functionalization at the bromine-bearing carbon.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indazole derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's melting point, solubility, and reactivity. For instance, the crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π-π stacking interactions . These intermolecular forces can play a significant role in the compound's physical state and its behavior in different solvents. The physicochemical properties of 6-Bromo-3,5-dichloro-1-methyl-1H-indazole would likely be similar, with the potential for strong intermolecular interactions due to the polarizable halogen atoms.

Scientific Research Applications

  • Ring Transformation Studies : Fujimura et al. (1984) explored the ring transformation of certain indazole derivatives, highlighting a method to convert them into other useful compounds (Fujimura, Nagano, Matsunaga, & Shindo, 1984).

  • Structural Analysis : The crystal and molecular structure of various biologically active nitroindazoles, including similar bromo-methyl indazole compounds, were analyzed by Cabildo et al. (2011). This research aids in understanding the physical properties and potential applications of these compounds (Cabildo et al., 2011).

  • Regiospecific Synthesis : A study by Dandu et al. (2007) on the regiospecific synthesis of indazole isomers provides insights into the methods of synthesizing specific forms of indazole, which is crucial for their application in various fields (Dandu, Tao, Josef, Bacon, & Hudkins, 2007).

  • Synthesis and Characterization : The work by Nan'ya et al. (1987) on synthesizing indazole derivatives and characterizing their crystal structure contributes to understanding how these compounds can be modified and utilized in different applications (Nan'ya, Katsuraya, Maekawa, Kondo, & Eguchi, 1987).

  • Complex Formation with Metals : The formation of chromium(III) complexes with indazole derivatives, as studied by Hurtado et al. (2009), shows the potential of indazole compounds in forming metal complexes, which could have applications in catalysis or material science (Hurtado et al., 2009).

  • Biological Activities : Mphahlele et al. (2020) researched the α-glucosidase inhibition and antioxidant activity of certain indazole derivatives. This indicates the potential use of indazole compounds in therapeutic applications (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).

Future Directions

The future research directions for 6-Bromo-3,5-dichloro-1-methyl-1H-indazole could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the broad range of properties exhibited by indazole compounds, it may have potential uses in various fields .

properties

IUPAC Name

6-bromo-3,5-dichloro-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2N2/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOIRZVLSBPWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260351
Record name 1H-Indazole, 6-bromo-3,5-dichloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,5-dichloro-1-methyl-1H-indazole

CAS RN

1860028-28-9
Record name 1H-Indazole, 6-bromo-3,5-dichloro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860028-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 6-bromo-3,5-dichloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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